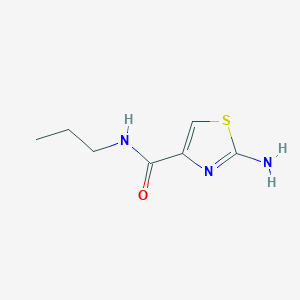

2-amino-N-propyl-1,3-thiazole-4-carboxamide

Übersicht

Beschreibung

“2-amino-N-propyl-1,3-thiazole-4-carboxamide” is a type of organic compound known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

A series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These are all novel compounds and their structures are characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The synthesis of these 2-amino-thiazole-4-carboxamides is shown in Chart 1. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .

Molecular Structure Analysis

The molecular structure of “2-amino-N-propyl-1,3-thiazole-4-carboxamide” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and high resolution (HR)MS . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The chemical reactions of “2-amino-N-propyl-1,3-thiazole-4-carboxamide” can be analyzed by studying its synthesis process. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-propyl-1,3-thiazole-4-carboxamide” can be analyzed using techniques such as FTIR and NMR . For example, the yield was 60%, m.p. 200–202 °C, Rf 0.69 (petroleum ether: ethyl acetate, 1:3); IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11); elemental analysis: C 13 H 12 N 2 O 3 S, calculated: C 56.458%, H 4.343%, N 11.58%; found C 56.45%, H 4.33%, N 11.56% .

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Applications

- Thiazole derivatives have been synthesized and tested for in vitro activity against various viruses and in vivo experiments against parainfluenza virus. These compounds were evaluated as potential inhibitors of purine nucleotide biosynthesis, showing significant antiviral activity and also acting as active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

- New amino acids and peptides containing thiazole and oxazole moieties have been synthesized, showing moderate antibacterial activity in vitro against various Gram-positive and Gram-negative bacteria, fungi, and yeast. These findings suggest the potential of thiazole-containing compounds in antimicrobial applications (Stanchev et al., 1999).

Antitumor Activities

- Thiazole-4-carboxamide adenine dinucleotide, synthesized from 2-beta-D-ribofuranosylthiazole-4-carboxamide, has shown effectiveness against murine P388 leukemia when used at equimolar doses, indicating its potential as an antitumor agent (Gebeyehu et al., 1983).

- The synthesis of thiazole derivatives and their evaluation for antidepressant and anxiolytic activity revealed that some compounds possess marked properties comparable to reference drugs, indicating the potential of thiazole derivatives in CNS-related therapeutic applications (Clerici et al., 2001).

Zukünftige Richtungen

The future directions for “2-amino-N-propyl-1,3-thiazole-4-carboxamide” could involve further modification in the search for new potent non-nucleoside antiviral agents . There is significant interest in modifying and simplifying the structure of pretubulysin, which has resulted in the synthesis of several promising analogues .

Eigenschaften

IUPAC Name |

2-amino-N-propyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYUFKQRBNTDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-propyl-1,3-thiazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)